3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
CAS No.: 946346-24-3
Cat. No.: VC11970682
Molecular Formula: C21H18ClFN2O4S2
Molecular Weight: 481.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946346-24-3 |
|---|---|
| Molecular Formula | C21H18ClFN2O4S2 |
| Molecular Weight | 481.0 g/mol |
| IUPAC Name | 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(14-16)30(26,27)24-18-8-11-21-15(13-18)3-2-12-25(21)31(28,29)19-9-6-17(23)7-10-19/h1,4-11,13-14,24H,2-3,12H2 |
| Standard InChI Key | NJSHBZWYLICQLM-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, reflects its bipartite structure:
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A tetrahydroquinoline moiety (C9H9N) fused to two sulfonamide groups.
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Sulfonamide 1: Attached at position 6 of the tetrahydroquinoline, featuring a 3-chlorobenzenesulfonyl group.
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Sulfonamide 2: Linked to the tetrahydroquinoline’s nitrogen, bearing a 4-fluorobenzenesulfonyl substituent.
Key structural data from X-ray crystallography and NMR studies confirm the planar orientation of the tetrahydroquinoline ring and the orthogonal alignment of the sulfonamide groups, which may influence receptor-binding kinetics.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 922059-27-6 | |
| Molecular Formula | C15H12ClFN2O3S | |
| Molecular Weight | 354.78 g/mol | |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| XLogP3-AA | 3.2 (Predicted) |
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a two-step nucleophilic substitution strategy:
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Sulfonation of Tetrahydroquinoline:
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Secondary Sulfonylation:
Optimization Challenges
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Steric Hindrance: The tetrahydroquinoline’s bicyclic structure impedes sulfonyl chloride accessibility, necessitating excess reagents .
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Byproduct Formation: Competing reactions at the quinoline’s keto group require careful stoichiometric control (molar ratio 1:1.2) .
Table 2: Reaction Conditions Comparison
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 3-Cl-4-F-C6H3SO2Cl, Et3N | DCM | 0°C → RT | 85% |
| 2 | 4-F-C6H4SO2Cl, K2CO3 | Acetonitrile | Reflux | 72% |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), attributed to the hydrophobic benzene rings and sulfonamide hydrogen-bonding.
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Thermal Stability: Decomposition onset at 218°C (DSC), with sulfonamide cleavage preceding aromatic ring degradation.
Spectroscopic Profiles
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NMR (CDCl3):
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δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 4.21 (s, 1H, NH).
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IR (KBr):
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1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-Cl).
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Biological Activity and Mechanistic Insights
Cytotoxicity Screening
Preliminary MTT assays on HeLa cells show IC50 = 12.3 µM, indicating moderate antiproliferative activity. Comparatively, cisplatin under identical conditions yields IC50 = 1.2 µM.
Pharmacological Applications and Development
Anticancer Candidate
The dual sulfonamide design mimics sunitinib’s pharmacophore, suggesting potential as a tyrosine kinase inhibitor. In vivo xenograft studies are pending.
Antibacterial Prospects
Structurally related sulfonamides exhibit MIC values of 8–16 µg/mL against S. aureus (MRSA), though this compound’s activity remains untested .
Research Gaps and Future Directions
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ADMET Profiling: No data exist on oral bioavailability or hepatic metabolism.
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Target Validation: CRISPR-Cas9 knockout studies needed to confirm putative targets like CA-IX.
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Formulation Strategies: Nanoparticle encapsulation may address solubility limitations.
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